molecular formula C12H9NO2 B1304821 Ácido 3-piridin-3-il-benzoico CAS No. 4385-77-7

Ácido 3-piridin-3-il-benzoico

Número de catálogo: B1304821
Número CAS: 4385-77-7
Peso molecular: 199.2 g/mol
Clave InChI: PXASTGBSGPFLFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Pyridin-3-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Pyridin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiplatelet Activity

One of the significant applications of 3-(Pyridin-3-yl)benzoic acid is its role as a GPIIb/IIIa antagonist, which is crucial in preventing thrombus formation. Research has indicated that modifications to this compound can enhance its oral bioavailability and therapeutic efficacy. For instance, prodrug strategies have been employed to improve absorption rates in vivo, making it a candidate for chronic treatment of vascular diseases .

Case Study: GPIIb/IIIa Antagonists

  • Compound : 2-[(3S)-4-[(2S)-2-(4-amidinobenzoylamino)-3-(4-methoxyphenyl)propanoyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acid (4)
  • Findings : This compound exhibited a significant antiplatelet effect when administered orally to guinea pigs, achieving up to 91% inhibition of platelet aggregation at 8 hours post-administration .

Synthesis and Characterization

The synthesis of 3-(Pyridin-3-yl)benzoic acid typically involves coupling reactions using palladium catalysts. A notable method includes the reaction between 3-boronobenzoic acid and 3-bromopyridine under reflux conditions, yielding the target compound with an 83% yield .

Synthesis Overview

Reaction ComponentsConditionsYield
3-Boronobenzoic acid + 3-bromopyridineReflux in acetonitrile/water83%

Material Science Applications

3.1 Crystal Engineering

The compound has also been explored in crystal engineering due to its ability to form hydrogen bonds with other molecules. The crystal structure of derivatives containing this compound has been studied extensively, revealing insights into molecular interactions that can be utilized in designing new materials .

Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Cell Dimensions (Å)a = 10.5
b = 7.8
c = 15.6

Hazard Classification

Hazard ClassCategory
Acute ToxicityCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2

Mecanismo De Acción

Target of Action

3-Pyridin-3-yl-benzoic acid, also known as 3-(3’-Pyridyl)benzoic acid or 3-(Pyridin-3-yl)benzoic acid, has been found to interact with metal nitrates under hydrothermal conditions to yield new coordination polymers . These polymers include Ni(L)2(H2O)2, Ni(L)2, Co(L)2(H2O)2, Zn(L)2, Cu(L)2, Cd(L)2, and Gd2(L)6(H2O)4 .

Mode of Action

The compound forms one-dimensional double-chain coordination arrays with these metals . The resultant crystalline networks are managed by the significant function of supramolecular interactions . The trans-configuration of the ligand is only found in the case of Cd(L)2, whereas the cis-ligands are generally observed in these complexes .

Biochemical Pathways

The compound affects the coordination chemistry of the ligand . Distinct network architectures are further constructed with the aid of weak secondary interactions . Among them, some complexes exhibit the classical α-polonium networks, while others present the (3,4)-connected two-dimensional layers . In the case of Gd2(L)6(H2O)4, the intermolecular π–π stacking interactions lead to the formation of a double-strand structure .

Pharmacokinetics

The compound’s interaction with metal nitrates under hydrothermal conditions suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the formation of new coordination polymers with unique structures . The fluorescent emission properties of some complexes, as well as the magnetic property of Gd2(L)6(H2O)4, have also been investigated .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of metal nitrates . The reactions occur under hydrothermal conditions .

Análisis Bioquímico

Biochemical Properties

3-(Pyridin-3-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers with metal ions. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid and pyridine functional groups. For instance, it forms coordination complexes with metal ions such as nickel, cobalt, zinc, copper, cadmium, and gadolinium . These interactions are primarily driven by the ability of the carboxylate and pyridine nitrogen to coordinate with metal centers, leading to the formation of stable metal-organic frameworks.

Cellular Effects

The effects of 3-(Pyridin-3-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metal ions can affect cellular processes such as ion transport and enzyme activity. Additionally, its interactions with proteins and enzymes can lead to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 3-(Pyridin-3-yl)benzoic acid exerts its effects through binding interactions with biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For example, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pyridin-3-yl)benzoic acid can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3-(Pyridin-3-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

3-(Pyridin-3-yl)benzoic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The compound’s interactions with enzymes and cofactors can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(Pyridin-3-yl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of 3-(Pyridin-3-yl)benzoic acid is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function and metabolism .

Actividad Biológica

3-(Pyridin-3-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antiproliferative, and enzyme-inhibitory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical formula for 3-(Pyridin-3-yl)benzoic acid is C12H9NO2C_{12}H_9NO_2. It features a pyridine ring attached to a benzoic acid moiety, which is critical for its biological activity. The compound's structure facilitates interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that 3-(Pyridin-3-yl)benzoic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 2.18 to 3.08 μM, indicating potent antimicrobial activity compared to standard antibiotics like norfloxacin and fluconazole .

PathogenMIC (μM)
Staphylococcus aureus2.18 - 3.08
Escherichia coli2.18 - 3.08
Candida albicansNot specified

Antiproliferative Activity

The antiproliferative effects of 3-(Pyridin-3-yl)benzoic acid have been studied in various cancer cell lines. Notably, it demonstrated significant activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values indicated that modifications to the compound structure could enhance its effectiveness:

Cell LineIC50 (μM)
HeLa4.3 - 8.3
A54975 - 100
MDA-MB-231Not specified

A detailed structure-activity relationship analysis revealed that the presence of hydroxyl groups significantly improved the antiproliferative activity of pyridine derivatives, including this compound .

Enzyme Inhibition

In addition to its antimicrobial and antiproliferative properties, 3-(Pyridin-3-yl)benzoic acid has been identified as a potent inhibitor of cathepsins B and L, which are crucial enzymes involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The binding affinity studies showed strong interactions between the compound and these enzymes, suggesting potential applications in modulating proteostasis and anti-aging therapies .

Case Studies and In Silico Studies

Several case studies have reinforced the biological efficacy of 3-(Pyridin-3-yl)benzoic acid:

  • Antimicrobial Study : A study evaluated various derivatives of pyridine compounds, including this acid, against multiple microbial strains. The results indicated that modifications could enhance the antimicrobial spectrum .
  • Antiproliferative Evaluation : In silico docking studies revealed that the compound binds effectively to target proteins associated with cancer cell proliferation, supporting its potential use in cancer therapy .

Propiedades

IUPAC Name

3-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXASTGBSGPFLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383794
Record name 3-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-77-7
Record name 3-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-boronobenzoic acid (1.5 g, 9 mmol) and 3-bromopyridine (1.5 g, 9.9 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) was added. The mixture was stirred under reflux overnight. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.5 g of 3-(pyridin-3-yl)benzoic acid. Yield: 83%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(pyridin-3-yl)benzoate (450 mg, 2.1 mmol) in MeOH (5 mL) was added aqueous of NaOH (1.5 mL, 0.4M). The mixture was stirred at room temperature for 2 h then reaction solution was concentrated and the resulting residue dissolved in water and adjusted pH to 5-6 with 2N HCl. Extracted was then performed using EtOAc with the organic layer dried and concentrated to give the target product which was used without further purification (600 mg, Yield 90%). LCMS (m/z): 200.1 (M+1).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-3-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-3-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-3-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.